β-Arrestin Bias Compared with Formoterol
Carmoterol was computationally predicted and subsequently experimentally validated as a β-arrestin-biased agonist at the β2-adrenoceptor (β2AR), with a bias factor approximately 2-fold higher than that of formoterol. This bias profile indicates preferential activation of β-arrestin-mediated signaling cascades relative to G-protein-mediated pathways [1].
| Evidence Dimension | β-arrestin bias factor (signaling bias relative to reference agonist) |
|---|---|
| Target Compound Data | Carmoterol: bias factor approximately 2-fold higher than formoterol toward β-arrestin pathway |
| Comparator Or Baseline | Formoterol: reference bias factor baseline; documented as weakly arrestin-biased or balanced |
| Quantified Difference | Carmoterol exhibits approximately 2-fold greater bias toward β-arrestin signaling compared with formoterol |
| Conditions | β2-adrenergic receptor (β2AR) expressed in heterologous system; computational prediction validated by experimental functional assays measuring G-protein versus β-arrestin pathway activation |
Why This Matters
Researchers investigating differential β2AR signaling pathway engagement or seeking a LABA tool compound with defined arrestin bias should prioritize carmoterol over formoterol, which exhibits weaker or balanced signaling.
- [1] Nivedha AK, et al. Identifying Functional Hotspot Residues for Biased Ligand Design in G-Protein-Coupled Receptors. Mol Pharmacol. 2018;93(4):288-296. doi:10.1124/mol.117.110395 View Source
